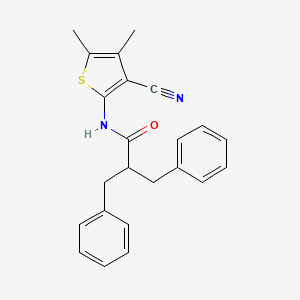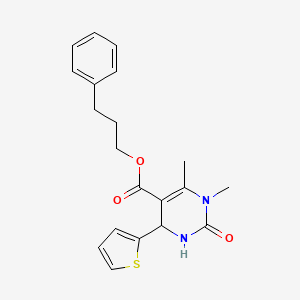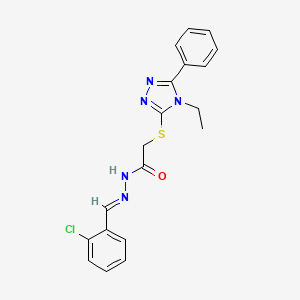![molecular formula C26H22Cl2N4O4S B11657812 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11657812.png)
N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the quinoline moiety: This step may involve the condensation of a quinoline derivative with an appropriate aldehyde or ketone to form the desired hydrazone linkage.
Final coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or sulfonamide moieties.
Substitution: Substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activities, making it a candidate for studying antibacterial or antifungal effects.
Medicine
In medicine, sulfonamides have been used as antibiotics
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” likely involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Sulfonamides are known to inhibit enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria.
DNA intercalation: The quinoline moiety may intercalate with DNA, disrupting its function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Quinoline derivatives: Compounds such as chloroquine, used as antimalarial agents.
Uniqueness
The uniqueness of “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” lies in its combined structure, incorporating both sulfonamide and quinoline moieties
Properties
Molecular Formula |
C26H22Cl2N4O4S |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H22Cl2N4O4S/c1-17-7-10-21(11-8-17)37(34,35)32(23-14-20(27)9-12-24(23)36-2)16-25(33)31-29-15-19-13-18-5-3-4-6-22(18)30-26(19)28/h3-15H,16H2,1-2H3,(H,31,33)/b29-15+ |
InChI Key |
WONXZHOGNANCIM-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C4=C(C=CC(=C4)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11657735.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11657736.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11657741.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11657749.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11657755.png)

![4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11657771.png)


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11657788.png)
![2-{4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-3-phenyl-1H-pyrazol-1-yl}acetamide](/img/structure/B11657792.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11657806.png)
![5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione](/img/structure/B11657820.png)
![N-(4-acetylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11657825.png)
